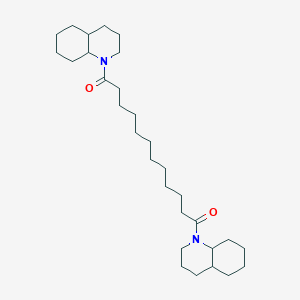![molecular formula C20H35NO4S B12535912 1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione CAS No. 666719-85-3](/img/structure/B12535912.png)
1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione is a compound that features a pyrrolidine-2,5-dione core structure, which is a versatile scaffold widely used in medicinal chemistry. The compound is characterized by the presence of a sulfanylhexadecanoyl group, which imparts unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione typically involves the alkoxysulfenylation of alkenesThe reaction conditions often include the use of readily accessible starting materials and mild reaction conditions to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to form hydroxyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrrolidine-2,5-dione derivatives.
Applications De Recherche Scientifique
1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor and drug candidate.
Industry: Utilized in the development of novel materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation
Comparaison Avec Des Composés Similaires
1-[(Trimethylsilyl)ethoxycarbonyloxy]pyrrolidine-2,5-dione: A silicon-based reagent used in acylation reactions.
N-Hydroxysuccinimide: Used in peptide synthesis and as a coupling reagent.
Uniqueness: 1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione is unique due to its sulfanylhexadecanoyl group, which imparts distinct chemical and biological properties compared to other pyrrolidine-2,5-dione derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
666719-85-3 |
|---|---|
Formule moléculaire |
C20H35NO4S |
Poids moléculaire |
385.6 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 16-sulfanylhexadecanoate |
InChI |
InChI=1S/C20H35NO4S/c22-18-15-16-19(23)21(18)25-20(24)14-12-10-8-6-4-2-1-3-5-7-9-11-13-17-26/h26H,1-17H2 |
Clé InChI |
YPIYMKFORSMEBN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,12-dimethoxy-7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B12535839.png)
![5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12535841.png)
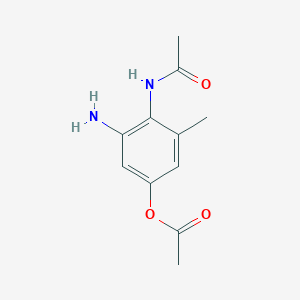
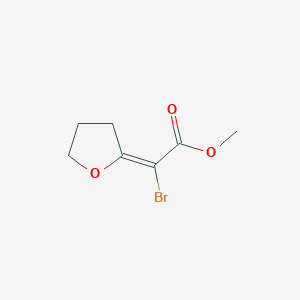
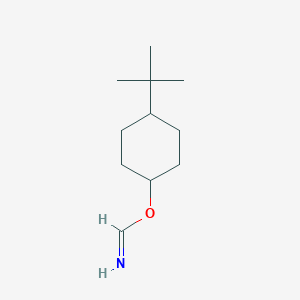
![2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B12535858.png)
methylidene}amino]benzoic acid](/img/structure/B12535877.png)
![1-Benzyl-3-(4-chlorophenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12535884.png)
![2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12535890.png)
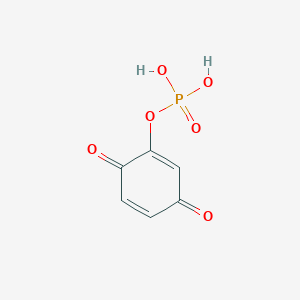

![4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12535915.png)
